1-(2-Chlorobenzyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
XIUPKYDFTUADKF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=CC=CC=C2Cl |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 1 2 Chlorobenzyl Pyrrolidine
Reactivity of the Pyrrolidine (B122466) Nitrogen and Benzyl (B1604629) Chloride Moiety in Synthesis
The synthesis of 1-(2-chlorobenzyl)pyrrolidine and its analogues primarily involves the reactivity of the pyrrolidine nitrogen as a nucleophile and the 2-chlorobenzyl group as an electrophile. The most common synthetic route is the nucleophilic substitution reaction between pyrrolidine and a 2-chlorobenzyl halide.
A typical synthesis involves the reaction of pyrrolidine with 2-chlorobenzyl bromide. The lone pair of electrons on the pyrrolidine nitrogen atom attacks the benzylic carbon of the 2-chlorobenzyl bromide, leading to the formation of the C-N bond and displacement of the bromide ion. This reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrobromic acid formed as a byproduct and to enhance the efficiency of the alkylation. Anhydrous conditions are generally preferred to minimize side reactions.
The reactivity of the benzyl chloride moiety is also crucial. The chlorine atom on the benzene (B151609) ring is generally less reactive towards nucleophilic substitution than the benzylic halide, allowing for selective N-alkylation of the pyrrolidine ring. However, the chloro-substituted phenyl ring can influence the reactivity of the benzylic position and can itself be a site for further modification in more complex synthetic schemes, for instance, through catalytic hydrogenation to remove the chlorine atom.
Functionalization at Various Positions of the Pyrrolidine Ring (N1, 3rd, 5th)
The pyrrolidine ring of this compound offers several positions for functionalization, enabling the synthesis of a wide array of derivatives. The nitrogen atom (N1) and the carbon atoms at the 3rd and 5th positions are common targets for introducing new functional groups.
The nitrogen atom is the most readily functionalized position due to its nucleophilicity. beilstein-journals.org Beyond the initial benzylation, the pyrrolidine nitrogen can undergo further reactions, such as oxidation to form N-oxides or quaternization with other alkyl halides.
Functionalization at the C2, C3, and C5 positions of the pyrrolidine ring has been explored to introduce structural diversity. For instance, the C2 position can be functionalized by introducing a hydroxymethyl group (-CH2OH). This can be achieved through oxidation of the pyrrolidine ring at the 2-position followed by reduction. The resulting alcohol can then be further derivatized, for example, by reacting with acyl chlorides to form esters.
Recent advances in C-H functionalization have provided powerful tools for the direct arylation and alkylation of saturated heterocycles like pyrrolidine. nih.govacs.org These methods allow for the regioselective introduction of substituents at otherwise unreactive C-H bonds, including those at the C3 and C5 positions. While not always demonstrated specifically on the this compound scaffold, these methodologies are broadly applicable to substituted pyrrolidines.
Exploration of Chemical Modifications for Scaffold Diversification
The this compound scaffold serves as a starting point for the synthesis of more complex molecules through various chemical modifications. These modifications aim to introduce additional substituents and heterocyclic units, often employing regioselective and chemoselective transformations to control the outcome of the reactions.
Introduction of Additional Substituents and Heterocyclic Units
The diversification of the this compound scaffold can be achieved by introducing a variety of substituents at different positions. The pyrrolidine nitrogen provides a convenient handle for such modifications. beilstein-journals.org For example, the nitrogen can be derivatized through reductive amination with various aldehydes or by reaction with sulfonyl chlorides and acid chlorides to introduce sulfonamide and amide functionalities, respectively. beilstein-journals.org
Furthermore, more complex heterocyclic units can be appended to the core scaffold. For instance, the synthesis of benzimidazole (B57391) derivatives bearing a pyrrolidine moiety has been reported, where the pyrrolidine nitrogen is attached to the benzimidazole core. d-nb.info This highlights the utility of the pyrrolidinyl group as a building block in the construction of larger, more elaborate molecular frameworks.
Regioselective and Chemoselective Transformations
Regioselective and chemoselective transformations are crucial for the controlled derivatization of the this compound scaffold, which possesses multiple reactive sites. researchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preferential formation of one constitutional isomer over another. researchgate.net
An example of chemoselectivity is the selective N-alkylation of pyrrolidine in the presence of the less reactive aryl chloride of the 2-chlorobenzyl group. Regioselectivity is critical when functionalizing the pyrrolidine ring itself. For example, directed C-H functionalization methods often employ directing groups to achieve high regioselectivity in the arylation or alkylation of specific C-H bonds. acs.org While specific examples for this compound are not extensively documented in the provided search results, the principles of these selective transformations are fundamental to the strategic diversification of such scaffolds in medicinal and materials chemistry. scholaris.canih.gov
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(2-Chlorobenzyl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.
Analysis of Chemical Shifts and Coupling Patterns for Pyrrolidine (B122466) Derivatives
In the ¹H NMR spectrum of pyrrolidine derivatives, the chemical shifts and coupling constants of the pyrrolidine ring protons are highly informative. The protons on the pyrrolidine ring typically appear as multiplets due to complex spin-spin coupling. For instance, in structurally similar compounds like 1-phenyl-2-(p-tolyl)pyrrolidine, the aromatic protons present as a multiplet in the range of δ 7.18–7.12 ppm. The proton on the carbon adjacent to both the nitrogen and the aromatic ring often appears as a distinct doublet of doublets. The presence of an electron-withdrawing substituent, such as the 2-chlorobenzyl group, is expected to influence the chemical shifts of the nearby protons, causing them to shift downfield. The methylene (B1212753) protons of the benzyl (B1604629) group would likely appear as a singlet, while the pyrrolidine protons would exhibit characteristic multiplets. rsc.org
The ¹³C NMR spectrum provides complementary information, with aromatic carbons resonating in the downfield region (typically 120-150 ppm) and the saturated carbons of the pyrrolidine ring appearing in the upfield aliphatic region (20-80 ppm). The specific chemical shifts of the quaternary aromatic carbons are indicative of the substitution pattern. For this compound, the carbon attached to the chlorine atom would show a characteristic chemical shift.
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the complex proton and carbon signals in this compound, two-dimensional (2D) NMR techniques are employed. nih.gov Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.
COSY experiments reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the pyrrolidine and benzyl moieties. acs.orgrsc.org For example, a COSY spectrum would show correlations between the benzylic methylene protons and the adjacent aromatic protons, as well as between the protons on the pyrrolidine ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the known proton assignments. rsc.orgresearchgate.net This is particularly useful for distinguishing between the different methylene carbons within the pyrrolidine ring. Further structural details can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are two or three bonds apart, helping to establish the connectivity across quaternary carbons and the linkage between the benzyl group and the pyrrolidine ring. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MSⁿ)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and study the fragmentation patterns of compounds like this compound. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MSⁿ) are commonly utilized for this purpose.
In a typical GC-MS analysis, the molecule is ionized, often by electron impact (EI), which causes it to fragment in a characteristic manner. nih.gov The resulting mass spectrum displays the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (195.69 g/mol for C₁₁H₁₄ClN), and various fragment ions. nih.gov The fragmentation pattern provides valuable structural information. For instance, the cleavage of the bond between the benzyl group and the pyrrolidine ring is a likely fragmentation pathway.
LC-MSⁿ, particularly with techniques like electrospray ionization (ESI), is also highly effective for the analysis of pyrrolidine derivatives. rsc.org This method is particularly useful for obtaining high-resolution mass spectrometry (HRMS) data, which provides a highly accurate mass measurement, allowing for the determination of the elemental composition. rsc.orgbeilstein-journals.org Tandem mass spectrometry (MS/MS or MSⁿ) experiments can be performed to further investigate the fragmentation pathways of selected ions, providing deeper structural insights. scispace.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. d-nb.info
FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, C-C stretching vibrations within the aromatic ring, and C-N stretching of the tertiary amine in the pyrrolidine ring. The presence of the chloro-substituent on the benzene (B151609) ring would also give rise to specific absorption bands. In similar pyrrolidine derivatives, characteristic peaks are observed for C-H stretching (around 2966 cm⁻¹), and aromatic C=C stretching (around 1599 and 1505 cm⁻¹). rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. d-nb.info In many cases, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For aromatic compounds, the ring stretching modes often give rise to strong Raman signals. The C-Cl stretching vibration would also be observable in the Raman spectrum. Comparing the FT-IR and Raman spectra can aid in a more complete assignment of the vibrational modes of this compound. d-nb.info
X-ray Crystallography for Solid-State Structure Determination
This technique would reveal the puckering of the pyrrolidine ring and the relative orientation of the 2-chlorobenzyl substituent with respect to the pyrrolidine ring. researchgate.net For instance, X-ray analysis of related pyrrolidine derivatives has provided detailed information on their molecular and crystal structures. researchgate.net Crystallographic data for analogs can provide insights into expected molecular packing and intermolecular interactions, such as hydrogen bonding, which can influence physical properties like melting point and solubility.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Pyrrolidine Research
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. biomedres.us The electronic transitions are typically of the π → π* type. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. biomedres.us In studies of other pyrrolidine derivatives, the UV-Vis spectra were recorded in various solvents to observe these effects. biomedres.us While not as structurally informative as NMR or X-ray crystallography, UV-Vis spectroscopy can be a useful tool for quantitative analysis and for studying the electronic properties of the molecule. nih.gov
Computational and Theoretical Investigations of 1 2 Chlorobenzyl Pyrrolidine
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By employing functionals like B3LYP, it allows for the calculation of various molecular descriptors that provide insight into the molecule's behavior. scispace.comnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for predicting molecular reactivity; a smaller gap suggests higher reactivity.
For molecules containing aromatic rings and heteroatoms, such as 1-(2-Chlorobenzyl)pyrrolidine, the HOMO is typically localized over the π-system of the rings and the electron-rich nitrogen atom. Conversely, the LUMO is often distributed over the aromatic system and influenced by electron-withdrawing substituents, like the chlorine atom. researchgate.netmdpi.com This distribution indicates that charge transfer can occur from the electron-donating regions (pyrrolidine and benzyl (B1604629) moieties) to the electron-accepting regions. researchgate.net Quantum chemical calculations for related chloro-substituted heterocyclic compounds have determined specific energy values for these orbitals, which serve as a basis for understanding the reactivity of this compound. mdpi.com
Table 1: Representative Frontier Orbital Energy Data for a Related Chloro-Substituted Heterocycle Data based on calculations for a related pyrrolo[2,1-a]isoquinoline (B1256269) system.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.03 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. mdpi.com |
| ELUMO | -1.34 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.netactascientific.com The MEP map displays regions of varying electrostatic potential on the electron density surface.
In an MEP map, regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative chlorine atom on the benzyl ring and the nitrogen atom of the pyrrolidine (B122466) ring. mdpi.comresearchgate.net Conversely, regions with positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. These positive regions are generally found around the hydrogen atoms of the molecule. actascientific.com The MEP analysis thus provides a clear picture of the molecule's charge topography and its potential interaction sites. researchgate.net
Table 2: Predicted MEP Regions for this compound
| Region | Location | Potential Interaction |
|---|---|---|
| Negative Potential (Red/Yellow) | Around the Nitrogen atom of the pyrrolidine ring. | Electrophilic Attack mdpi.com |
| Around the Chlorine atom of the benzyl ring. | Electrophilic Attack researchgate.net |
| Positive Potential (Blue) | Around the Hydrogen atoms. | Nucleophilic Attack actascientific.com |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their function.
The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain. researchgate.net This non-planarity is characterized by a phenomenon known as "pseudorotation," where the ring can dynamically interconvert between various envelope and twist conformations with low energy barriers. nih.govresearchgate.net The specific conformation adopted by the pyrrolidine ring in this compound is influenced by the stereoelectronic effects of the bulky 2-chlorobenzyl substituent attached to the nitrogen atom.
Conformational analysis, often aided by NMR spectroscopy and molecular modeling, can determine the preferred puckering of the ring. beilstein-journals.org The conformation is described by puckering parameters, such as q2 (total puckering amplitude) and φ (phase angle of pseudorotation). nih.gov In related crystal structures, substituted pyrrolidine rings have been observed in both twist and envelope conformations, demonstrating the ring's flexibility. nih.gov
Table 3: Example Puckering Parameters for Substituted Pyrrolidine Rings in Crystal Structures Data from a related spiro-pyrrolidine compound.
| Ring | Conformation | Puckering Amplitude (q2, Å) | Phase Angle (φ, °) |
|---|
In the solid state, the packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions within a crystal lattice. acs.orgresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
For a molecule like this compound, the analysis would reveal the nature and extent of various non-covalent interactions, such as hydrogen bonds (e.g., C–H···N) and other van der Waals forces. researchgate.net The presence of the chlorine atom introduces the possibility of halogen bonding (e.g., C–H···Cl) and Cl···H contacts, which can significantly influence the crystal packing. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide quantitative percentages for each type of intermolecular contact, offering a detailed summary of the forces responsible for the supramolecular architecture. acs.orgnih.gov
Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data based on a related chloro-substituted thiazolo[3,2-a]pyrimidine compound.
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 30.9 nih.gov |
| Cl···H / H···Cl | 20.7 nih.gov |
| C···H / H···C | 16.8 nih.gov |
| O···H / H···O* | 11.4 nih.gov |
| N···H / H···N | 4.5 nih.gov |
Note: The O···H/H···O contacts are specific to the reference compound and may be replaced by other interactions in this compound.
Prediction of Structure-Directing Effects in Template-Assisted Synthesis
The specific structural and electronic features of this compound suggest it could function as a structure-directing agent or template in certain synthetic contexts. A structure-directing agent guides the formation of a specific product or crystal lattice through non-covalent interactions.
The defined conformational preferences of the pyrrolidine ring (as discussed in 5.2.1) and the potential for intermolecular interactions like hydrogen bonding and π-stacking via the chlorobenzyl group can influence the assembly of larger molecular architectures. The chloro substituent itself can exert a directing effect during synthesis. smolecule.com In the synthesis of N-(2-chlorobenzyl)-pyrrolidine, the reaction between pyrrolidine and 2-chlorobenzyl chloride dictates the final molecular geometry, a fundamental example of structure direction. prepchem.com In more complex systems, the molecule could template the formation of metal-organic frameworks or guide the stereochemistry of subsequent reactions by organizing reactants in a specific orientation.
Computational Approaches to Reaction Mechanisms and Intermediate Characterization
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of chemical reactions. These theoretical approaches allow for the in-silico investigation of reaction pathways, the characterization of transient intermediates, and the determination of activation energies, providing insights that are often difficult to obtain through experimental means alone. While specific, in-depth computational studies focused exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational analysis applied to analogous pyrrolidine-containing systems can provide a framework for understanding its potential reactivity.
Theoretical studies on related pyrrolidine derivatives have successfully mapped out reaction coordinates and characterized the geometries and energies of various intermediates and transition states. For instance, in reactions involving the formation of the pyrrolidine ring or its functionalization, computational models can predict the most likely pathways by comparing the energy barriers of different potential routes. These calculations often involve optimizing the molecular structure of reactants, products, and all conceivable intermediates and transition states.
Table 5.4.1: Representative Theoretical Data for Pyrrolidine Reaction Intermediates (Hypothetical)
| Intermediate/Transition State | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactant Complex | DFT/B3LYP/6-31G | 0.0 | N/A |
| Transition State 1 (TS1) | DFT/B3LYP/6-31G | +15.2 | C-N bond forming: 2.1 Å |
| Reaction Intermediate 1 | DFT/B3LYP/6-31G | -5.7 | C-N bond formed: 1.5 Å |
| Transition State 2 (TS2) | DFT/B3LYP/6-31G | +10.8 | H-transfer: N-H 1.2 Å, O-H 1.5 Å |
| Product Complex | DFT/B3LYP/6-31G* | -12.3 | N/A |
Note: The data in this table is hypothetical and serves to illustrate the output of computational chemistry studies. No direct computational studies on the reaction mechanism of this compound were found in the public domain.
Detailed research findings from such computational investigations would typically involve a narrative that explains the sequence of elementary steps in a proposed reaction mechanism. For example, in a potential synthesis or transformation of this compound, a computational study might explore the energetics of N-alkylation of pyrrolidine with 2-chlorobenzyl chloride. This would involve calculating the energy profile for the nucleophilic attack of the pyrrolidine nitrogen on the benzylic carbon, the departure of the chloride leaving group, and the subsequent conformational changes of the product. The characterization of the transition state for this SN2 reaction would be a key focus, with calculations providing information on bond lengths and angles at the peak of the energy barrier.
Furthermore, computational approaches can be used to characterize various reactive intermediates that may be formed. For this compound, this could include radical cations in oxidative reactions or protonated species under acidic conditions. The calculated properties of these intermediates, such as their stability and electron distribution (e.g., through Natural Bond Orbital analysis), can help to predict the subsequent reaction steps and the regioselectivity of further transformations. While the direct application of these methods to this compound remains a subject for future research, the established power of computational chemistry provides a clear roadmap for how such investigations would be conducted.
Applications As a Key Intermediate in Organic Synthesis Research
Building Block for Complex Organic Molecules
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of biologically active compounds and natural products. nih.govfrontiersin.org 1-(2-Chlorobenzyl)pyrrolidine serves as a readily available starting material for the construction of more elaborate molecular architectures. ontosight.ai The pyrrolidine unit itself, being a five-membered saturated heterocycle, allows for a greater exploration of three-dimensional chemical space compared to its flat aromatic counterparts. nih.gov This is a desirable characteristic in the design of novel therapeutic agents and other functional molecules. nih.gov
The 2-chlorobenzyl moiety attached to the pyrrolidine nitrogen is not merely a passive substituent. The chlorine atom on the phenyl ring can be a site for various chemical transformations, including nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, further expanding the synthetic utility of the parent molecule. For instance, the chlorine atom can be displaced by amines, thiols, or alkoxides, leading to a diverse range of derivatives.
Precursor in the Synthesis of Diverse N-Substituted Pyrrolidine Architectures
The core structure of this compound is fundamental to the synthesis of a broad spectrum of N-substituted pyrrolidines. The Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, involves the condensation of a γ-dicarbonyl compound with a primary amine. mdpi.com While this method produces pyrroles, analogous cyclization strategies are employed to generate saturated pyrrolidine rings. The N-benzyl group, in this case, the 2-chlorobenzyl group, directs the substitution pattern on the nitrogen atom of the resulting pyrrolidine.
Furthermore, the pyrrolidine nitrogen itself can participate in a variety of chemical reactions. For example, it can be involved in the formation of more complex heterocyclic systems through annulation reactions. The versatility of the pyrrolidine scaffold is highlighted by its presence in a wide array of bioactive compounds, including those with anticancer, antibacterial, and anti-inflammatory properties. nih.govfrontiersin.org The synthesis of these complex molecules often relies on the initial construction of a suitably substituted pyrrolidine ring, for which this compound can serve as a key precursor. ontosight.ai
Utility in Chiral Synthesis of Advanced Intermediates for Research
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. nih.gov The synthesis of enantiomerically pure molecules is therefore a significant focus of modern organic chemistry. Pyrrolidine derivatives are often chiral, and their stereochemistry can profoundly influence their interaction with biological targets. nih.gov
Recent advancements in biocatalysis have provided efficient methods for the asymmetric synthesis of chiral amines, including substituted pyrrolidines. nih.govacs.org For instance, transaminases have been utilized for the stereoselective synthesis of 2-substituted chiral pyrrolidines. nih.govacs.org While not directly detailing the use of this compound, these methodologies showcase the importance of chiral pyrrolidine scaffolds. The principles of these asymmetric syntheses can be applied to precursors like this compound to generate chiral intermediates for further research. The development of such chiral building blocks is essential for the creation of new therapeutic agents with improved efficacy and reduced side effects. researchgate.net
Formation of Conjugates and Hybrid Molecules for Academic Investigations
The concept of molecular hybridization, where two or more bioactive pharmacophores are chemically linked, has emerged as a powerful strategy in drug discovery. nih.govresearchgate.net This approach aims to create novel chemical entities with improved or synergistic biological activities. The pyrrolidine scaffold is a common component in the design of such hybrid molecules. frontiersin.org
This compound can be utilized as a component in the synthesis of these molecular conjugates. The pyrrolidine nitrogen can be functionalized, or the chlorobenzyl group can be modified to allow for covalent linkage to other molecules of interest, such as peptides, other heterocyclic systems, or known bioactive agents. nih.gov These investigations are crucial for exploring new therapeutic strategies and understanding the structure-activity relationships of complex molecular architectures. nih.gov
Structure Activity Relationship Sar Methodologies for 1 2 Chlorobenzyl Pyrrolidine Analogs
Rational Design and Synthesis of Analogous Compounds for SAR Studies
The rational design of analogs of 1-(2-Chlorobenzyl)pyrrolidine involves creating a library of structurally related compounds to systematically probe the effects of various modifications. nih.gov The synthesis of these analogs often begins with core starting materials like pyrrolidine (B122466) or L-proline, which are then functionalized. nih.govsci-hub.se
Common synthetic strategies include:
N-Alkylation: A frequent method involves the reaction of pyrrolidine with a substituted benzyl (B1604629) halide, such as 2-chlorobenzyl chloride, in the presence of a base. This allows for the introduction of various substituted benzyl moieties to the nitrogen atom of the pyrrolidine ring.
Multistep Synthesis from Precursors: More complex analogs are often built through multi-step reaction sequences. For instance, a synthesis might start with the lactamization of γ-butyrolactone to form a pyrrolidin-2-one derivative, which is then further modified. researchgate.net Another approach involves using protected forms of proline, such as Boc-L-proline, which can be coupled with other molecules and then deprotected and cyclized to form the desired pyrrolidine-based structure. sci-hub.se
Multicomponent Reactions (MCRs): MCRs provide an efficient pathway to generate diverse pyrrolidine derivatives by combining three or more starting materials in a single reaction vessel. This method has been used to create trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives from reactants like ethyl 2,4-dioxovalerate, an aromatic aldehyde (e.g., 4-chlorobenzaldehyde), and various amines.
The goal of these synthetic efforts is to produce a series of compounds where specific parts of the molecule, such as the pyrrolidine ring or the benzyl group, are systematically altered. These series of compounds are then subjected to biological assays to determine how these changes affect their activity, forming the basis of SAR studies. sci-hub.sersc.org
Systematic Exploration of Substituent Effects on the Pyrrolidine Ring and Benzyl Moiety
SAR analysis reveals that the biological activity of these compounds is greatly influenced by the nature and position of substituents on both the pyrrolidine and benzyl portions of the molecule. researchgate.netnih.gov
The nitrogen atom of the pyrrolidine ring is a critical point for molecular modification and interaction. Due to its nucleophilicity, the pyrrolidine nitrogen is a privileged position for substitutions, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov Changing the group attached to this nitrogen can significantly alter the compound's basicity, steric profile, and hydrogen bonding capacity, which in turn affects its binding to biological targets. nih.gov For example, in a series of benzimidazole (B57391) derivatives, substituting the nitrogen with a two-pyrrolidine group resulted in strong anti-inflammatory activity. nih.gov SAR studies on pyrrolidine-oxadiazoles showed that modifying the N-phenyl group (the northeast or NE ring) was crucial for activity. sci-hub.se
Modifications to the aromatic benzyl ring are fundamental to tuning the electronic and steric properties of the analogs, thereby influencing their interaction with biological targets.
Position of Halogenation: The position of the chlorine atom on the phenyl ring is critical. Studies comparing different isomers have shown that moving the substituent from one position to another (e.g., 2-chloro vs. 4-chloro) can lead to significant changes in biological activity. mdpi.com In one study on pyrrolidine-oxadiazoles, a 4-chloro substitution on the N-phenyl ring was found to be essential for activity, as its removal led to a complete loss of function. sci-hub.se Conversely, exploring substitutions at the 2- and 3-positions of the same ring did not yield active compounds. sci-hub.se
Type of Halogen: The nature of the halogen substituent also plays a key role. In the aforementioned study on pyrrolidine-oxadiazoles, replacing the 4-chloro group with other halogens revealed that fluoro substitution was least favored, while bromo and iodo substitutions enhanced activity. sci-hub.se
Other Substituents: Beyond halogens, introducing other groups allows for the exploration of a wider range of electronic and steric effects. The introduction of electron-donating groups, such as methyl or methoxy (B1213986), versus electron-withdrawing groups can drastically alter a compound's potency and target selectivity. sci-hub.semdpi.com For instance, in a series of anthelmintic compounds, adding a methyl or methoxy group to a secondary phenyl ring (the southeast or SE ring) at specific positions significantly boosted potency compared to the unsubstituted version. sci-hub.se
The following table summarizes SAR findings for modifications on the aromatic rings of pyrrolidine analogs from a study on anthelmintics.
| Modification Site | Substituent | Relative Activity | Reference |
| NE Phenyl Ring | 4-H (des-chloro) | Inactive | sci-hub.se |
| 4-F | Less Active | sci-hub.se | |
| 4-Br | More Active | sci-hub.se | |
| 4-I | More Active | sci-hub.se | |
| 2-Cl, 3-Cl | Inactive | sci-hub.se | |
| SE Phenyl Ring | 2-CH₃ | Highly Active (7-fold improvement) | sci-hub.se |
| 2-Cl | Active | sci-hub.se | |
| 3-OCH₃ | Highly Active | sci-hub.se | |
| 3-CH₃, 3-F, 3-Cl, 3-Br | Active | sci-hub.se |
Computational Approaches in SAR Studies
Computational chemistry provides powerful tools for understanding and predicting the activity of this compound analogs, complementing experimental work.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific target, typically a protein or enzyme. researchgate.net This method is widely used to study analogs of this compound to understand their binding modes and rationalize observed biological activities. rsc.orgresearchgate.net For example, docking studies on novel pyrrolidine-derived thiosemicarbazones identified key binding interactions within the active site of the dihydrofolate reductase (DHFR) enzyme. rsc.org Similarly, docking was used to predict that certain 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine derivatives could be potential anti-inflammatory compounds by analyzing their binding energy and interactions with the target enzyme. researchgate.net These simulations help visualize how modifications, such as altering the substitution pattern on the benzyl ring, affect the ligand's fit and interactions within the binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.nettandfonline.com By generating statistical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. nih.gov
For pyrrolidine derivatives, various QSAR models have been developed. These models use descriptors that quantify the physicochemical properties of the molecules, such as steric, electrostatic, and hydrophobic fields. nih.govnih.gov Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov A study on a series of pyrrolidine derivatives as Mcl-1 inhibitors generated CoMFA, CoMSIA, and HQSAR models with good stability and predictability, allowing the researchers to identify the key structural requirements for inhibitory activity. nih.gov These models produce contour maps that visualize regions where modifications would likely increase or decrease activity, providing a clear roadmap for designing more potent analogs. nih.gov
The table below shows statistical results for QSAR models developed for a series of pyrrolidine derivatives, indicating their predictive power.
| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (Predictive R²) | Reference |
| CoMFA | 0.689 | 0.999 | 0.986 | nih.gov |
| CoMSIA | 0.614 | 0.923 | 0.815 | nih.gov |
| HQSAR | 0.603 | 0.662 | 0.743 | nih.gov |
Q & A
Q. What are the standard synthetic routes for 1-(2-chlorobenzyl)pyrrolidine, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. A common method includes reacting pyrrolidine with 2-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) under reflux. For example, a procedure involving 2-fluorobenzaldehyde and dialkylamine in DMF at 150°C for 20 hours yielded 93% product, monitored via TLC . Variations in solvent polarity, temperature, and stoichiometry significantly impact yield and purity. For instance, prolonged heating may lead to side reactions (e.g., over-alkylation), while insufficient base can result in unreacted starting material.
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic signals for the pyrrolidine ring (δ ~2.5–3.5 ppm) and chlorobenzyl group (δ ~4.5 ppm for benzylic CH; aromatic protons at δ ~7.0–7.5 ppm) .
- X-ray Crystallography : Resolves molecular conformation and non-covalent interactions (e.g., C–H···π, π–π stacking), as demonstrated for related chlorobenzyl-pyrrolidine derivatives .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. How can researchers optimize purification methods for this compound?
Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from solvents like ethanol. For example, extraction with ethyl acetate followed by drying over MgSO and solvent removal under reduced pressure yielded >90% purity in similar pyrrolidine derivatives . Advanced methods include preparative HPLC for enantiomeric resolution if chirality is introduced.
Advanced Research Questions
Q. What are the mechanistic insights into the reactivity of this compound in cross-coupling reactions?
The chlorobenzyl group acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). DFT studies suggest that the electron-withdrawing chlorine enhances electrophilicity at the benzylic position, facilitating oxidative addition with Pd(0) catalysts. However, steric hindrance from the pyrrolidine ring may reduce reaction rates compared to simpler benzyl halides. Experimental optimization (e.g., ligand choice, temperature) is critical, as shown in analogous systems .
Q. How does the conformational flexibility of this compound influence its biological or catalytic activity?
X-ray data reveal that the pyrrolidine ring adopts a twisted envelope conformation, while the chlorobenzyl group engages in C–H···π interactions with adjacent aromatic systems. This flexibility allows adaptation to enzyme active sites or coordination geometries in catalysis. For example, in nickel(II) complexes of related pyrrolidine derivatives, the ligand’s conformational dynamics modulate catalytic efficiency in polymerization reactions .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. To address this:
- Control Experiments : Reproduce spectra under standardized conditions (e.g., DMSO-d for NMR).
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as applied in structurally similar compounds .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Substitution Patterns : Introduce electron-donating/withdrawing groups on the benzyl ring to modulate electronic effects.
- Ring Modifications : Replace pyrrolidine with piperidine or azetidine to alter steric and electronic profiles.
- Biological Testing : Evaluate derivatives in enzyme inhibition assays (e.g., acetylcholinesterase) or receptor binding studies, guided by crystallographic data on target interactions .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Byproduct Formation : Mitigate via stepwise addition of reagents and real-time monitoring (e.g., in situ IR spectroscopy).
- Safety : Handle chlorinated intermediates in fume hoods due to toxicity (see H313/H333 safety codes) .
- Cost-Efficiency : Optimize solvent recovery and catalyst recycling, as demonstrated in microwave-assisted syntheses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
